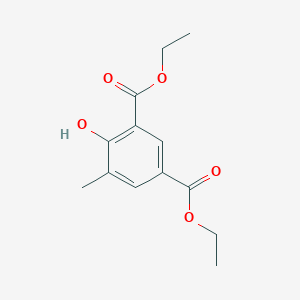![molecular formula C13H28N2O B1615065 n-[3-(dimethylamino)propyl]octanamide CAS No. 22890-10-4](/img/structure/B1615065.png)
n-[3-(dimethylamino)propyl]octanamide
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of N-[3-(dimethylamino)propyl]octanamide can be achieved through the following steps :
Reaction of Octanoyl Chloride with 3-(dimethylamino)propylamine: Octanoyl chloride reacts with 3-(dimethylamino)propylamine to form N-(3-aminopropyl)octanamide.
Methylation of N-(3-aminopropyl)octanamide: The resulting N-(3-aminopropyl)octanamide is then methylated using methyl iodide or methyl bromide to produce this compound.
Analyse Des Réactions Chimiques
N-[3-(dimethylamino)propyl]octanamide undergoes various types of chemical reactions, including :
Oxidation: This compound can be oxidized to form corresponding amides and carboxylic acids.
Reduction: It can be reduced to form primary amines.
Substitution: this compound can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides and alkoxides . The major products formed from these reactions are primary amines, carboxylic acids, and substituted amides .
Applications De Recherche Scientifique
N-[3-(dimethylamino)propyl]octanamide has a wide range of scientific research applications :
Chemistry: It is used as a catalyst in organic synthesis reactions, particularly in hydrogenation and dehydration reactions.
Biology: This compound is used in the synthesis of various biologically active molecules.
Medicine: this compound is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of surfactants, emulsifiers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-[3-(dimethylamino)propyl]octanamide involves its ability to act as a nucleophile and participate in various chemical reactions . The dimethylamino group in the compound can donate electrons, making it a good nucleophile. This allows it to react with electrophiles and form new chemical bonds. The molecular targets and pathways involved in its reactions depend on the specific chemical context and the nature of the electrophiles it encounters .
Comparaison Avec Des Composés Similaires
N-[3-(dimethylamino)propyl]octanamide can be compared with other similar compounds such as N-[3-(dimethylamino)propyl]octadecanamide and N-[3-(dimethylamino)propyl]stearamide . These compounds share similar structural features but differ in the length of their alkyl chains. The uniqueness of this compound lies in its specific alkyl chain length, which influences its solubility, reactivity, and applications .
- N-[3-(dimethylamino)propyl]octadecanamide
- N-[3-(dimethylamino)propyl]stearamide
- Octanoic acid [3-(dimethylamino)propyl]amide
These compounds have varying applications and properties based on their structural differences.
Propriétés
Numéro CAS |
22890-10-4 |
|---|---|
Formule moléculaire |
C13H28N2O |
Poids moléculaire |
228.37 g/mol |
Nom IUPAC |
N-[3-(dimethylamino)propyl]octanamide |
InChI |
InChI=1S/C13H28N2O/c1-4-5-6-7-8-10-13(16)14-11-9-12-15(2)3/h4-12H2,1-3H3,(H,14,16) |
Clé InChI |
RZJGTTOKUNMVCJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(=O)NCCCN(C)C |
SMILES canonique |
CCCCCCCC(=O)NCCCN(C)C |
| 22890-10-4 | |
Description physique |
Liquid |
Pictogrammes |
Corrosive; Irritant; Environmental Hazard |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














